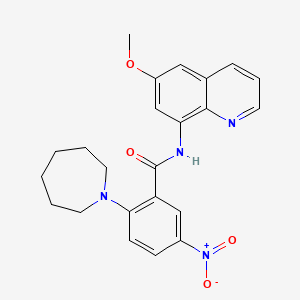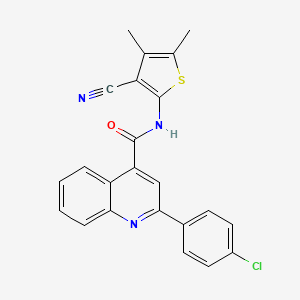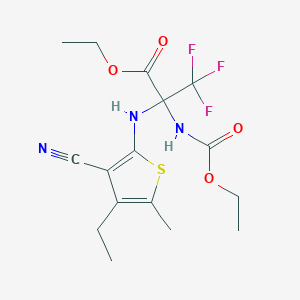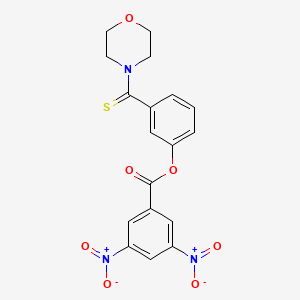![molecular formula C29H31N5O8 B15038433 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B15038433.png)
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a morpholine ring, and various functional groups such as amino, cyano, and ethoxy groups. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-c]pyrazole Core: This step typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyanoacetamide and hydrazine hydrate under reflux conditions to form the pyrano[2,3-c]pyrazole core.
Introduction of the Amino and Cyano Groups: The amino and cyano groups are introduced through nucleophilic substitution reactions using appropriate reagents such as ammonia or amines and cyanogen bromide.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting the intermediate compound with ethyl chloroformate and morpholine under controlled conditions.
Final Coupling: The final step involves coupling the intermediate with 2-ethoxyphenyl isocyanate to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts, solvents, and specific reaction conditions.
Chemical Reactions Analysis
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and cyano groups, using reagents such as halogens, alkyl halides, or nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as zinc chloride or palladium on carbon.
Scientific Research Applications
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it useful in the development of new synthetic methodologies.
Material Science: The compound’s properties, such as stability and electronic characteristics, make it of interest in the development of new materials, including polymers and nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit specific kinases or enzymes involved in cancer cell proliferation.
Pathways Involved: The compound can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction. Its interaction with these pathways can lead to the inhibition of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate can be compared with other similar compounds, such as:
Pyrano[2,3-c]pyrazole Derivatives: These compounds share the pyrano[2,3-c]pyrazole core and exhibit similar biological activities. the presence of different substituents can lead to variations in their pharmacological properties.
Morpholine Derivatives: Compounds containing the morpholine ring are known for their diverse biological activities
Trimethoxyphenyl Derivatives: The trimethoxyphenyl group is a common motif in various bioactive compounds. Its presence in the target compound contributes to its biological activity and makes it comparable to other trimethoxyphenyl-containing molecules.
Properties
Molecular Formula |
C29H31N5O8 |
|---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
[4-[6-amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C29H31N5O8/c1-5-40-20-12-16(6-7-19(20)41-29(35)34-8-10-39-11-9-34)23-18(15-30)27(31)42-28-24(23)25(32-33-28)17-13-21(36-2)26(38-4)22(14-17)37-3/h6-7,12-14,23H,5,8-11,31H2,1-4H3,(H,32,33) |
InChI Key |
CRYLICZXOKHCKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC(=C(C(=C4)OC)OC)OC)N)C#N)OC(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B15038351.png)
![5-bromo-2-methoxy-N'-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide](/img/structure/B15038352.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15038357.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B15038371.png)


![2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B15038382.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15038389.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B15038392.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15038400.png)

![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15038429.png)

